molecular formula C70H112ClN4O11PS B13716685 DSPE-Rhodamine

DSPE-Rhodamine

Cat. No.: B13716685
M. Wt: 1284.1 g/mol
InChI Key: MPIYQTUVKONKBT-ZOVJXLMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-Rhodamine involves the conjugation of Rhodamine B to Phosphatidylethanolamine. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DSPE-Rhodamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DSPE-Rhodamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DSPE-Rhodamine involves its integration into lipid bilayers due to the Phosphatidylethanolamine moiety. The Rhodamine part provides fluorescence, allowing for visualization and tracking. The compound targets cell membranes and can be used to monitor cellular processes and drug delivery pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DSPE-Rhodamine is unique because it combines the fluorescence of Rhodamine with the biocompatibility and membrane integration properties of Phosphatidylethanolamine. This makes it highly suitable for applications in bioimaging and targeted drug delivery .

Properties

Molecular Formula

C70H112ClN4O11PS

Molecular Weight

1284.1 g/mol

IUPAC Name

[9-[2-carboxy-4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamothioylamino]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride

InChI

InChI=1S/C70H111N4O11PS.ClH/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-66(75)81-54-59(84-67(76)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)55-83-86(79,80)82-50-49-71-70(87)72-56-43-46-60(63(51-56)69(77)78)68-61-47-44-57(73(9-3)10-4)52-64(61)85-65-53-58(45-48-62(65)68)74(11-5)12-6;/h43-48,51-53,59H,7-42,49-50,54-55H2,1-6H3,(H3,71,77,78,79,80,87);1H/t59-;/m1./s1

InChI Key

MPIYQTUVKONKBT-ZOVJXLMBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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